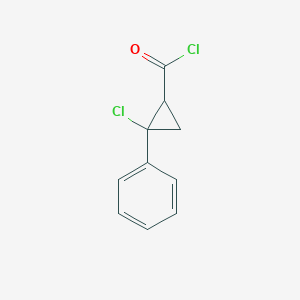
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of cyclopropane, featuring a phenyl group and a chloro substituent on the cyclopropane ring, along with a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-phenylcyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products Formed
2-Phenylcyclopropanecarboxylic Acid: Formed through hydrolysis.
Substituted Cyclopropane Derivatives: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates.
Material Science: For the synthesis of novel materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylcyclopropanecarboxylic Acid: A precursor in the synthesis of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride.
2-Phenylcyclopropane-1-carboxylic Acid Chloride: Another related compound with similar reactivity
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and applications in chemical synthesis .
Eigenschaften
CAS-Nummer |
99360-73-3 |
|---|---|
Molekularformel |
C10H8Cl2O |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
2-chloro-2-phenylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-9(13)8-6-10(8,12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
AIOUFHXEIIBQRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















